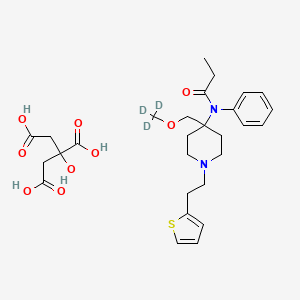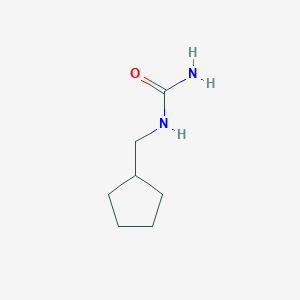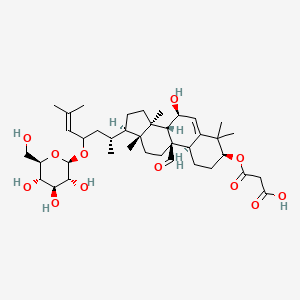
Momordicine V
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Momordicine V is a cucurbitane glucoside isolated from the leaves of Momordica charantia, commonly known as bitter melon. This compound is part of a group of cucurbitane triterpenoids, which are known for their diverse biological activities. This compound has been identified as a significant oviposition deterrent against the leafminer fly, Liriomyza trifolii .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of momordicine V involves the extraction from the leaves of Momordica charantia. The process typically includes:
Extraction: The leaves are subjected to solvent extraction using butanol.
Isolation: The butanol extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it generally follows the same principles as laboratory extraction, scaled up to handle larger quantities of plant material. This involves:
Large-scale extraction: Using industrial solvents and large extraction vessels.
Purification: Employing industrial chromatography systems to isolate the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Momordicine V undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation and other substitution reactions often use reagents like halogens and acids.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities .
Aplicaciones Científicas De Investigación
Momordicine V has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying cucurbitane triterpenoids and their chemical properties.
Biology: Its role as an oviposition deterrent makes it valuable in studying insect-plant interactions.
Medicine: Research has shown potential anti-diabetic, anti-cancer, and anti-obesity effects, making it a candidate for drug development.
Industry: It is used in developing natural pesticides and insect repellents
Mecanismo De Acción
The mechanism of action of momordicine V involves several molecular targets and pathways:
Insect Deterrence: It deters oviposition by affecting the sensory receptors of insects.
Anti-diabetic Effects: It modulates glucose metabolism pathways, potentially involving the AMPK/mTOR signaling pathway.
Anti-cancer Effects: It inhibits cancer cell proliferation by modulating pathways such as c-Met and downstream signaling
Comparación Con Compuestos Similares
Similar Compounds
Momordicine I: Another cucurbitane glucoside with similar biological activities.
Momordicine II: Known for its anti-diabetic and anti-cancer properties.
Uniqueness
Propiedades
Fórmula molecular |
C39H60O12 |
|---|---|
Peso molecular |
720.9 g/mol |
Nombre IUPAC |
3-[[(3S,7S,8S,9R,10R,13R,14S,17R)-9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[(2R)-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C39H60O12/c1-20(2)14-22(49-35-33(48)32(47)31(46)27(18-40)50-35)15-21(3)23-10-11-38(7)34-26(42)16-25-24(39(34,19-41)13-12-37(23,38)6)8-9-28(36(25,4)5)51-30(45)17-29(43)44/h14,16,19,21-24,26-28,31-35,40,42,46-48H,8-13,15,17-18H2,1-7H3,(H,43,44)/t21-,22?,23-,24-,26+,27-,28+,31-,32+,33-,34+,35-,37-,38+,39-/m1/s1 |
Clave InChI |
LWNCCLUCDGANTA-BGGZWTQLSA-N |
SMILES isomérico |
C[C@H](CC(C=C(C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC[C@@]4([C@H]3[C@H](C=C5[C@H]4CC[C@@H](C5(C)C)OC(=O)CC(=O)O)O)C=O)C)C |
SMILES canónico |
CC(CC(C=C(C)C)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CCC4(C3C(C=C5C4CCC(C5(C)C)OC(=O)CC(=O)O)O)C=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


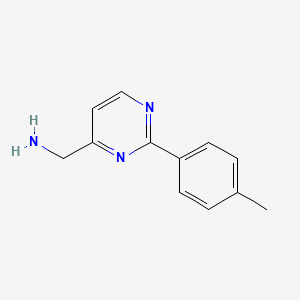
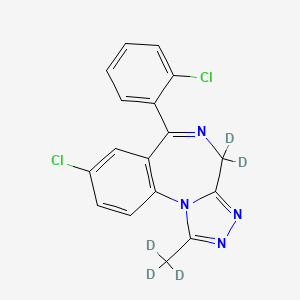
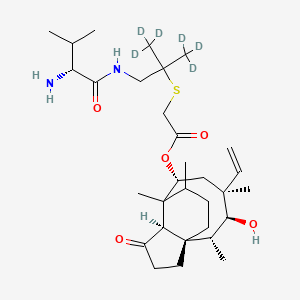
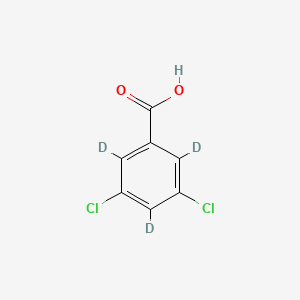
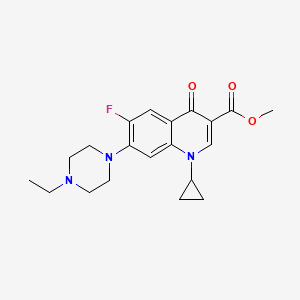
![n1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine](/img/structure/B15295184.png)
![(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R)-tetrahydro-4,6-dioxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2,2-Dimethylbutanoate](/img/structure/B15295188.png)
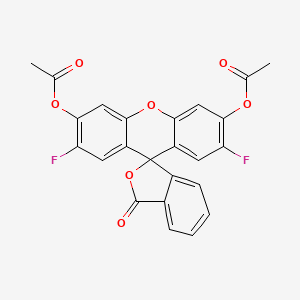
![3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester](/img/structure/B15295213.png)
![1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B15295218.png)

![methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B15295224.png)
